[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE: is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a methoxyphenyl group and a pyridylmethyl piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde . This intermediate is synthesized through a Friedlander condensation reaction involving 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and cyanoacetamide .
The final compound is obtained by reacting the intermediate with 4-(3-pyridylmethyl)piperazine under appropriate conditions. The reaction typically involves the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE: undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridylmethyl piperazino moieties.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol under mild conditions.
Substitution: Various nucleophiles in the presence of a base, such as potassium carbonate, in solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as poly(ADP-ribose) polymerase 1 (PARP-1), and activate apoptotic pathways by inducing caspase activation . These actions result in the modulation of cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE: can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar methoxyphenyl group and exhibit comparable biological activities.
5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also contain a methoxyphenyl group and are studied for their inhibitory effects on enzymes.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have a similar pyrazolo[4,3-c]pyridine core and are investigated for their antiproliferative activities.
The uniqueness of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its specific structural features and the combination of functional groups that confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H26N6O2 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H26N6O2/c1-29-24-22(16-27-29)21(14-23(28-24)19-5-7-20(33-2)8-6-19)25(32)31-12-10-30(11-13-31)17-18-4-3-9-26-15-18/h3-9,14-16H,10-13,17H2,1-2H3 |
InChI Key |
HZNIPLGVAWLRSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CN=CC=C5 |
Origin of Product |
United States |
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